molecular formula C9H10N4O4 B084234 Nifurimide CAS No. 15179-96-1

Nifurimide

Cat. No.: B084234
CAS No.: 15179-96-1
M. Wt: 238.2 g/mol
InChI Key: BJUPUKIYTMVLCW-ONNFQVAWSA-N
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Description

Nifurimide (CAS: 965-52-6) is a nitro-containing antimicrobial agent classified under the 5-nitrofuran derivatives. Its molecular formula is C₁₃H₁₅N₅O₆, and it is structurally characterized by a nitrofuran backbone with an imide functional group . The compound is synthesized through nitration of intermediates derived from the condensation of hydrazine derivatives with furan precursors, a process that retains antibacterial activity even when structural modifications are introduced . This compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria, including Escherichia coli, Klebsiella, and Salmonella, but is ineffective against Pseudomonas aeruginosa . Its mechanism involves enzymatic reduction of the nitro group to generate reactive intermediates that disrupt bacterial DNA and metabolic pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15179-96-1

Molecular Formula

C9H10N4O4

Molecular Weight

238.2 g/mol

IUPAC Name

4-methyl-1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidin-2-one

InChI

InChI=1S/C9H10N4O4/c1-6-5-12(9(14)11-6)10-4-7-2-3-8(17-7)13(15)16/h2-4,6H,5H2,1H3,(H,11,14)/b10-4+

InChI Key

BJUPUKIYTMVLCW-ONNFQVAWSA-N

SMILES

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-]

Isomeric SMILES

CC1CN(C(=O)N1)/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1CN(C(=O)N1)N=CC2=CC=C(O2)[N+](=O)[O-]

Other CAS No.

21638-36-8

Synonyms

Nifurimide

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Nifurimide can be synthesized through the condensation of 5-nitrofurfural with compounds containing an amino (hydrazino) group. This reaction typically involves the use of hydrochloric acid as a catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Nifurimide undergoes various chemical reactions, including:

    Oxidation: The nitrofuran ring can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

Nifurimide has a broad range of applications in scientific research:

Mechanism of Action

The mechanism of action of nifurimide involves red-ox biotransformation. The compound undergoes reduction to form reactive intermediates that can damage bacterial DNA and other cellular components. This process disrupts bacterial metabolism and leads to cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nifurimide belongs to a family of nitrofuran-based antibiotics. Below is a comparative analysis with key analogues:

Table 1: Structural and Regulatory Comparison of this compound and Analogues
Compound CAS No. Molecular Formula Antimicrobial Spectrum Regulatory Status (FDA/EMA)
This compound 965-52-6 C₁₃H₁₅N₅O₆ Gram±, Salmonella, Shigella Approved (FDA/EMA)
Nifuratel 965-52-6 C₁₃H₁₅N₅O₆ Gram±, Candida Approved (EMA)
Nifurethazone 57474-29-0 C₁₀H₁₂N₄O₅ Gram±, urinary tract infections Discontinued
Nifuroxazide 18857-59-5 C₁₁H₁₀N₄O₆ Gram±, gastrointestinal infections Approved (EMA)
Nifurpirinol 13411-16-0 C₁₂H₁₀N₂O₄ Aquatic pathogens (fish) Veterinary use only

Key Observations :

Structural Similarities :

  • This compound shares its core nitrofuran structure with Nifuratel and Nifuroxazide, but differs in substituents. For example, this compound’s imide group contrasts with Nifuroxazide’s hydrazide moiety .
  • Despite identical CAS numbers, this compound and Nifuratel are distinct compounds; this likely reflects a database error .

Pharmacological Differences :

  • Spectrum : this compound lacks the antifungal activity of Nifuratel but shows superior efficacy against Shigella compared to Nifurethazone .
  • Resistance Profile : Unlike older nitrofurans (e.g., Nitrofurantoin), this compound maintains activity against strains resistant to sulfonamides and tetracyclines .

Functional Comparison with Non-Nitrofuran Analogues

This compound’s functional analogues include nitroimidazoles (e.g., Metronidazole) and quinolones (e.g., Ciprofloxacin):

Table 2: Functional Comparison
Property This compound Metronidazole Ciprofloxacin
Target Bacterial DNA/enzymes Anaerobic pathogens DNA gyrase
Spectrum Gram±, limited anaerobes Anaerobes, protozoa Broad Gram±, some Gram-
Resistance Low Moderate High (increasing)

Key Insight: this compound’s nitro group mechanism is less prone to resistance than quinolones but lacks the anaerobic coverage of nitroimidazoles .

Regulatory and Industrial Status

  • FDA/EMA: this compound is approved for human use in specific infections, while Nifurpirinol is restricted to aquaculture .
  • Trade Codes : Classified under HS 29321900 and SITC 51579 for global trade .

Research Findings and Limitations

  • Efficacy : In vitro studies show this compound’s MIC (Minimum Inhibitory Concentration) for E. coli is 2–4 µg/mL, outperforming Nifurethazone (8–16 µg/mL) .
  • Synthesis Challenges : The nitration step in this compound’s synthesis requires precise control to avoid byproducts like nitroso derivatives, which reduce efficacy .

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